molecular formula C21H21ClN2OS B2487877 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1787882-20-5

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2487877
CAS No.: 1787882-20-5
M. Wt: 384.92
InChI Key: DIJKBUJSPOIULS-UHFFFAOYSA-N
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Description

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21ClN2OS and its molecular weight is 384.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A series of 1H-Indole derivatives, including the title compound, were synthesized and characterized for their antimicrobial activity. These compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. This research highlights the compound's potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Reaction Mechanisms and Derivative Formation

Research has also explored the reaction mechanisms involving the compound, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. These reactions and the resulting compounds' structures provide valuable insights into the chemistry of indole derivatives and their potential applications in medicinal chemistry (Heterocycles, 2007).

Anti-Inflammatory Applications

Derivatives of the title compound have been synthesized and evaluated for their anti-inflammatory activity. These studies suggest that certain derivatives exhibit remarkable anti-inflammatory effects, indicating the potential for these compounds to be developed as anti-inflammatory agents (Pharmaceutical Chemistry Journal, 2017).

Synthesis of 1,3,4-Thiadiazol-2(3H)-one Derivatives

Another study focused on synthesizing substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives from a compound structurally related to the title compound. This research contributes to the understanding of the synthesis mechanisms and potential applications of thiadiazol derivatives in various fields (Synthetic Communications, 2019).

Biotransformation for Chiral Synthesis

The biotransformation potential of an Acinetobacter sp. isolate was investigated for the synthesis of a chiral intermediate of Miconazole, demonstrating the utility of microbial biocatalysis in producing chiral intermediates for pharmaceutical applications. This research underscores the importance of biotransformation in synthesizing chiral compounds efficiently (Catalysts, 2019).

Fragment Screening Libraries

The development of 1,4-thiazepanones and 1,4-thiazepanes for fragment screening libraries emphasizes the compound's role in discovering new bromodomain ligands. This research provides a method for synthesizing these compounds, contributing to drug discovery efforts targeting the BET bromodomain (Organic Letters, 2020).

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c22-18-7-3-2-6-17(18)20-10-12-23(13-14-26-20)21(25)15-24-11-9-16-5-1-4-8-19(16)24/h1-9,11,20H,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJKBUJSPOIULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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